Glyceryl tri(oleate-1-13C)
Overview
Description
Glyceryl tri(oleate-1-13C), also known as Triolein-carboxyls-13C3 , is a labeled symmetric triglyceride. Its linear formula is [CH3(CH2)7CH=CH (CH2)713CO2CH2]2CH [O213C (CH2)7CH=CH (CH2)7CH3] . It has a CAS Number of 82005-46-7 and a molecular weight of 888.41 .
Molecular Structure Analysis
Glyceryl tri(oleate-1-13C) consists of three oleic acid molecules esterified to a glycerol backbone. The carbon-13 label is incorporated into the oleic acid chains. The molecular formula is C54(13C)3H104O6 .Physical and Chemical Properties Analysis
Scientific Research Applications
Glyceryl tri(oleate-1-13C) is widely used in scientific research applications due to its unique properties. It is used in the study of metabolic pathways, as it can be used to trace the fate of oleic acid in the body. It is also used in the study of lipid metabolism, as it can be used to measure the amount of oleic acid in the body. Additionally, it is used in the study of the effects of dietary fats on health, as it can be used to measure the amount of oleic acid in the diet.
Mechanism of Action
Target of Action
Glyceryl tri(oleate-1-13C) is a specific form of triolein, a triglyceride that is a major component of many vegetable oils and animal fats . The primary targets of this compound are the enzymes involved in lipid metabolism, such as lipases, which break down fats into their constituent fatty acids and glycerol .
Mode of Action
Glyceryl tri(oleate-1-13C) interacts with its targets by serving as a substrate for these enzymes. The enzymes cleave the ester bonds in the triglyceride, releasing oleic acid and glycerol . This process is essential for the digestion and absorption of dietary fats.
Biochemical Pathways
The breakdown of Glyceryl tri(oleate-1-13C) affects several biochemical pathways. The released oleic acid can be further metabolized to produce energy, or it can be incorporated into cell membranes and other lipid structures . Glycerol, on the other hand, can be converted into glucose via the process of gluconeogenesis, or it can enter the glycolytic pathway to be used for energy production .
Pharmacokinetics
The pharmacokinetics of Glyceryl tri(oleate-1-13C) involve its digestion, absorption, distribution, metabolism, and excretion (ADME). After ingestion, it is digested by lipases in the gastrointestinal tract. The resulting fatty acids and glycerol are then absorbed into the bloodstream. Once in the body, they are distributed to various tissues where they can be metabolized or incorporated into cellular structures. Any unmetabolized Glyceryl tri(oleate-1-13C) or its metabolites are eventually excreted, primarily in the feces .
Result of Action
The action of Glyceryl tri(oleate-1-13C) results in the provision of essential fatty acids and glycerol to the body. These molecules play crucial roles in energy production, cell membrane structure, and various other cellular functions .
Action Environment
The action of Glyceryl tri(oleate-1-13C) can be influenced by various environmental factors. For instance, the presence of other dietary components, such as proteins and carbohydrates, can affect the rate of fat digestion and absorption. Additionally, factors such as pH and temperature can impact the activity of the enzymes that metabolize Glyceryl tri(oleate-1-13C) .
Advantages and Limitations for Lab Experiments
Glyceryl tri(oleate-1-13C) has a number of advantages and limitations for lab experiments. One of its main advantages is that it is relatively easy to synthesize and use in experiments. Additionally, it is stable and can be used in a wide variety of experiments. However, it can be difficult to measure the amount of oleic acid in the body using this compound, as it is not as sensitive as other methods.
Future Directions
There are a number of future directions for Glyceryl tri(oleate-1-13C). One potential direction is the development of new synthesis methods that can produce more stable and sensitive compounds. Additionally, there is potential to use this compound in new studies of lipid metabolism and energy metabolism. Furthermore, there is potential to use this compound in studies of dietary fats and their effects on health. Finally, there is potential to use this compound in the development of new drugs and therapies for various diseases.
Safety and Hazards
Properties
IUPAC Name |
2,3-bis[[(Z)-(113C)octadec-9-enoyl]oxy]propyl (Z)-(113C)octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+1,56+1,57+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFQTYBJUILEZ-UBEHWWNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC[13C](=O)OCC(O[13C](=O)CCCCCCC/C=C\CCCCCCCC)CO[13C](=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82005-46-7 | |
Record name | 9-Octadecenoic-1-13C acid, 1,2,3-propanetriyl ester, (9Z,9′Z,9′′Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82005-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecenoic-1-13C acid, 1,2,3-propanetriyl ester, (Z,Z,Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082005467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.